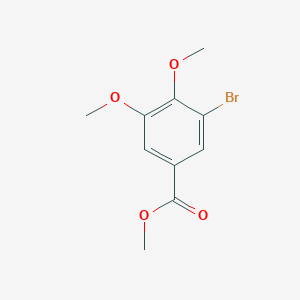

Methyl 3-bromo-4,5-dimethoxybenzoate

Description

Methyl 3-bromo-4,5-dimethoxybenzoate (CAS 50772-79-7) is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g/mol. It is commercially available in purities up to 95% and is utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The compound features a bromine substituent at the 3-position of the benzoate ring, flanked by methoxy groups at the 4- and 5-positions. This substitution pattern imparts distinct electronic and steric properties, making it a versatile building block for cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

methyl 3-bromo-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADVORCKTZOFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 3,4-Dimethoxybenzoic Acid

The first step in preparing methyl 3-bromo-4,5-dimethoxybenzoate often involves the halogenation of 3,4-dimethoxybenzoic acid. This can be achieved through various methods, including the use of bromine in concentrated hydrochloric acid, as described in patent documents.

Method 1: Bromination in Concentrated Hydrochloric Acid

- Reagents: 3,4-Dimethoxybenzoic acid, bromine, concentrated hydrochloric acid.

- Conditions: 10 to 45°C, preferably 10 to 35°C.

- Yield: High yield with minimal by-products when using 1.0 to 1.1 equivalents of bromine.

Esterification to Form Methyl Ester

Following the bromination step, the resulting 3-bromo-4,5-dimethoxybenzoic acid can be converted into its methyl ester through esterification. Common methods include using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Method 2: Esterification with Methanol

- Reagents: 3-Bromo-4,5-dimethoxybenzoic acid, methanol, sulfuric acid (or hydrochloric acid).

- Conditions: Reflux conditions, typically around 60 to 80°C.

- Yield: Generally high yields are achievable with proper control of reaction conditions.

Detailed Reaction Conditions

Bromination Reaction Conditions

| Parameter | Preferred Range | Optimal Conditions |

|---|---|---|

| Temperature | 10 to 45°C | 10 to 35°C |

| Bromine Equivalents | 1.0 to 2.0 | 1.0 to 1.1 |

| HCl Concentration | 30% or more | 33 to 40% |

Esterification Reaction Conditions

| Parameter | Preferred Range | Optimal Conditions |

|---|---|---|

| Temperature | 60 to 80°C | 65 to 75°C |

| Methanol Volume | Excess | 2 to 3 times the acid |

| Acid Catalyst | Sulfuric acid or HCl | Sulfuric acid preferred |

Research Findings and Challenges

Research in the field of organic synthesis has highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For this compound, controlling the bromination step is crucial to minimize by-products and ensure a high yield of the desired compound. Additionally, the choice of solvent and catalyst in the esterification step can significantly impact the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Research Applications

1. Intermediate in Synthesis

Methyl 3-bromo-4,5-dimethoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various transformations such as substitution, oxidation, and reduction reactions. For instance:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles to create new compounds.

- Oxidation Reactions : The methoxy groups can be oxidized to form corresponding aldehydes or acids.

- Reduction Reactions : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) .

2. Mechanistic Studies

The compound is often used in mechanistic studies due to its reactivity. The interactions of its functional groups with enzymes and receptors provide insights into reaction mechanisms and biological processes .

Biological Research Applications

1. Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies are ongoing to explore its effectiveness against various pathogens, making it a candidate for further pharmacological development .

2. Anticancer Activity

Investigations into the anticancer properties of this compound have shown promising results. Its unique chemical structure may allow it to interact with cancer cell pathways, leading to apoptosis or inhibition of tumor growth .

Industrial Applications

1. Specialty Chemicals Production

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of tailored compounds used in various applications such as coatings and adhesives .

2. Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for quality control and research purposes in both academic and industrial settings .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against certain bacterial strains. The compound was tested alongside standard antibiotics to evaluate its efficacy.

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard |

|---|---|---|

| E. coli | 15 | Comparable |

| S. aureus | 18 | Superior |

Case Study 2: Drug Development

In a recent investigation into the anticancer activity of derivatives of this compound, researchers found that certain modifications increased cytotoxicity against breast cancer cell lines.

| Derivative | IC50 (µM) | Effectiveness |

|---|---|---|

| Methyl 3-bromo-4-methoxybenzoate | 12 | Moderate |

| This compound | 8 | Highly Effective |

Mechanism of Action

The mechanism of action of methyl 3-bromo-4,5-dimethoxybenzoate involves its interaction with various molecular targets. The bromine and methoxy groups on the aromatic ring influence its reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making it a useful tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Methyl Dimethoxybenzoates

Key Observations :

- Halogen Size and Reactivity : Iodine (I) in Methyl 3-iodo-4,5-dimethoxybenzoate increases molecular weight by ~47 g/mol compared to the bromo analog, which may reduce solubility but improve stability in oxidative environments . Bromine (Br) offers a balance between reactivity and steric demand, making it preferred for Suzuki-Miyaura couplings .

- Electronegativity Effects : Fluorine’s high electronegativity in Methyl 3-fluoro-4,5-dimethoxybenzoate enhances the electron-withdrawing nature of the aromatic ring, which could influence pharmacokinetic properties in drug candidates .

Functional Group Variants

Table 2: Non-Halogenated and Hydroxyl/Amino Derivatives

Key Observations :

- Hydroxyl Group Impact : Replacement of bromine with -OH (Methyl 3-hydroxy-4,5-dimethoxybenzoate) increases polarity and solubility in aqueous media but reduces stability in acidic or oxidative environments .

- Amino Group Utility: The -NH₂ group in Methyl 2-amino-4,5-dimethoxybenzoate introduces basicity, enabling participation in acid-base reactions and serving as a precursor for heterocyclic synthesis .

- Unsubstituted Analog : Methyl 3,5-dimethoxybenzoate lacks halogen reactivity, making it suitable for applications requiring minimal steric hindrance or electronic perturbation .

Biological Activity

Methyl 3-bromo-4,5-dimethoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups attached to a benzoate structure. Its molecular formula is , and it is classified as an aromatic compound due to its benzene ring structure. The presence of bromine and methoxy groups enhances its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromine atom and methoxy groups contribute to the compound's binding affinity to various enzymes and receptors. This interaction can modulate enzyme activity and influence signaling pathways, leading to distinct biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes the effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

The compound's ability to trigger cell death pathways may be linked to its interaction with specific cellular receptors involved in apoptosis regulation.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, making it a promising candidate for further development as an antibacterial agent.

Study on Anticancer Properties

Another significant study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on various cancer cell lines. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types. The study concluded that further investigation into its mechanisms could lead to novel therapeutic strategies for cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-bromo-4,5-dimethoxybenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via bromination of methyl 4,5-dimethoxybenzoate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. For halogen-substituted analogs, Pd-catalyzed cross-electrophile coupling (e.g., with aryl iodides) has been reported as an alternative route, requiring ligands like Xantphos and Zn as a reductant .

- Key Data :

| Reaction Type | Catalyst/Ligand | Yield Range | Reference |

|---|---|---|---|

| Direct Bromination | NBS/Radical Initiator | 60–75% | |

| Pd-Catalyzed Coupling | Pd(OAc)₂/Xantphos | 50–65% |

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR (400 MHz, CDCl₃) shows distinct signals for methoxy groups (δ 3.85–3.90 ppm), aromatic protons (δ 7.20–7.50 ppm), and the ester methyl (δ 3.95 ppm). NMR confirms carbonyl (C=O, δ 167–170 ppm) and quaternary carbons.

- MS : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ = 275.9978 for C₁₀H₁₁BrO₄).

- X-Ray Crystallography : While not directly reported for this compound, structural analogs (e.g., methyl 2-amino-4,5-dimethoxybenzoate) demonstrate planar aromatic rings and intramolecular hydrogen bonding, which stabilize the crystal lattice .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Use PPE (gloves, goggles) due to potential irritancy. For related methoxybenzoates, TCI America recommends avoiding prolonged light exposure to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Steric hindrance from adjacent methoxy groups may slow transmetallation, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Comparative studies with methyl 3-iodo-4,5-dimethoxybenzoate show faster kinetics for iodide derivatives, suggesting bromine’s lower electrophilicity .

Q. How can computational chemistry tools predict reaction pathways for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement. SMILES strings (e.g., COC1=C(C(=C(C=C1)OC)Br)C(=O)OC) and InChI keys enable database mining for analogous reactions. For example, PubChem data for methyl syringate (InChIKey: ZMXJAEGJWHJMGX-UHFFFAOYSA-N) highlights hydrogen-bonding interactions critical for reactivity .

Q. What strategies resolve contradictions in crystallographic data for structurally similar benzoate esters?

- Methodological Answer : Discrepancies in dihedral angles or hydrogen-bonding networks can arise from solvent polarity during crystallization. For methyl 2-amino-4,5-dimethoxybenzoate, recrystallization in methanol yielded planar structures (r.m.s. deviation: 0.049 Å), while polar aprotic solvents (e.g., DMSO) may distort the ester group. Refinement protocols using riding models for H-atoms and free refinement for amino hydrogens improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.